N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride
Description
Overview of Thiophene Sulfonamides in Chemical Research
Thiophene sulfonamides represent a critical class of organosulfur compounds that combine the electronic richness of thiophene heterocycles with the versatile pharmacophoric properties of sulfonamide groups. These hybrid structures exhibit broad biological activity, including carbonic anhydrase inhibition, antimicrobial effects, and antitumor potential. The thiophene ring’s aromaticity and sulfur atom enable π-π stacking interactions and hydrogen bonding, while the sulfonamide moiety (-SO₂NH-) provides hydrogen-bond donor/acceptor sites critical for enzyme inhibition.
Table 1: Key Applications of Thiophene Sulfonamides in Research
Recent advances in click chemistry and electrochemical synthesis have expanded the structural diversity of thiophene sulfonamides, enabling precise modifications for target-specific drug design.
Historical Development of 2,5-Dimethylthiophene Derivatives
The 2,5-dimethylthiophene scaffold emerged as a foundational structure in organosulfur chemistry due to its synthetic accessibility and stability. Early work focused on its preparation via sulfurization of hexane-2,5-dione, while later studies exploited its electron-donating methyl groups to modulate reactivity in Friedel-Crafts alkylations and electrophilic substitutions. The introduction of sulfonamide functionalities marked a pivotal shift toward biomedical applications. For instance:
- 1980s–1990s : 2,5-Dimethylthiophene sulfonamides were explored as antiglaucoma agents, leading to clinical candidates like dorzolamide.
- 2000s : Derivatives gained attention for solid-phase synthesis of electroactive polymers and antimicrobial agents.
- 2010s–Present : Advances in protecting-group strategies and electrochemical coupling enabled the synthesis of complex analogs like N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride.
Significance of this compound in Scientific Literature
This compound (CAS 1423025-52-8) exemplifies the convergence of structural modularity and bioactivity in modern sulfonamide research. Key contributions include:
- Drug Discovery : As a carbonic anhydrase inhibitor, its primary sulfonamide group coordinates with zinc ions in enzyme active sites, while the 2-aminoethyl side chain enhances solubility and target affinity.
- Material Science : The thiophene core facilitates electrochemical polymerization, enabling applications in conductive polymers for biosensors.
- Synthetic Methodology : Its preparation via HCl-mediated cyclization of ethyl 2-aminothiophene-3-carboxylate intermediates demonstrates innovations in protecting-group-free synthesis.
Table 2: Structural Features and Functional Roles
| Component | Role | Impact on Properties |
|---|---|---|
| 2,5-Dimethylthiophene ring | Enhances aromatic stability | Improves metabolic stability |
| Sulfonamide group (-SO₂NH-) | Zinc-binding pharmacophore | Enables enzyme inhibition |
| 2-Aminoethyl side chain | Increases hydrophilicity | Enhances membrane permeability |
| Hydrochloride salt | Improves crystallinity and solubility | Facilitates formulation |
Classification within Organosulfur Compounds Framework
This compound belongs to two major organosulfur classes:
- Thiophene Derivatives : Characterized by a five-membered aromatic ring with one sulfur atom. The 2,5-dimethyl substitution pattern confers steric protection against electrophilic attack.
- Sulfonamides : Defined by the -SO₂NH- moiety, which participates in hydrogen bonding and acid-base reactions. This group is pivotal in medicinal chemistry for targeting metalloenzymes.
Table 3: Classification within Organosulfur Chemistry
The compound’s dual classification underscores its versatility in both biological and materials science contexts, bridging traditional organosulfur chemistry with modern therapeutic design.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2.ClH/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9;/h5,10H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHQQWDRQYUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characterization
Molecular Identity
The compound’s molecular formula is C₈H₁₄N₂O₂S₂·HCl , with a molecular weight of 270.8 g/mol . Its IUPAC name, N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride, reflects the thiophene ring’s substitution pattern and the protonated ethylamine side chain. Key structural features include:
- Thiophene core : Aromatic heterocycle with methyl groups at positions 2 and 5.
- Sulfonamide group : Electron-withdrawing moiety at position 3, facilitating electrophilic interactions.
- Aminoethyl side chain : Provides basicity (pKa ~9–10) and hydrophilicity, critical for biological activity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₂S₂·HCl |
| Molecular Weight | 270.8 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(S1)C)S(=O)(=O)NCCN.Cl |
| InChI Key | QWZMWMWWIFVKTP-UHFFFAOYSA-N |
Synthetic Routes and Methodologies
Route 1: Direct Sulfonylation of 2,5-Dimethylthiophene-3-Sulfonyl Chloride
Synthesis of 2,5-Dimethylthiophene-3-Sulfonyl Chloride
The precursor, 2,5-dimethylthiophene-3-sulfonyl chloride, is synthesized via sulfonation followed by chlorination:
- Sulfonation : 2,5-Dimethylthiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding 2,5-dimethylthiophene-3-sulfonic acid.
- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux, producing the sulfonyl chloride.
Reaction Conditions :
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0–5°C (sulfonation); reflux (chlorination).
- Yield: 70–85%.
Sulfonamide Formation with Ethylenediamine
The sulfonyl chloride reacts with ethylenediamine in a two-step process:
- N-Sulfonylation : 2,5-Dimethylthiophene-3-sulfonyl chloride (1 equiv) is added dropwise to ethylenediamine (2.5 equiv) in dichloromethane at 0°C. Sodium carbonate (2 equiv) neutralizes HCl, preventing over-alkylation.
- Selective Protonation : The primary amine of ethylenediamine reacts preferentially, forming N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide. Excess ethylenediamine ensures monosubstitution.
Reaction Conditions :
Hydrochloride Salt Formation
The free base is dissolved in ethanol, and concentrated HCl is added dropwise. The precipitate is filtered and recrystallized from ethanol/ether.
Key Data :
Route 2: Protection-Deprotection Strategy
Boc Protection of Ethylenediamine
To avoid bis-sulfonamide formation, ethylenediamine is mono-protected:
- Boc Activation : Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding N-Boc-ethylenediamine.
- Sulfonylation : The Boc-protected amine reacts with 2,5-dimethylthiophene-3-sulfonyl chloride in THF with triethylamine (TEA).
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, releasing the free amine.
Advantages :
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Purification and Analytical Validation
Recrystallization
The hydrochloride salt is recrystallized from ethanol/ether (1:3), yielding needle-like crystals.
Chromatographic Methods
Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) purifies the free base before salt formation.
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 2.35 (s, 3H), 2.50 (s, 3H), 3.10 (t, 2H), 3.60 (t, 2H), 6.85 (s, 1H). |
| FTIR | 3270 cm⁻¹ (N-H), 1330 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym). |
| HRMS | [M+H]+: 235.0845 (calc. 235.0841). |
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride has shown significant antimicrobial effects against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit folic acid synthesis in bacteria, which is crucial for their growth and reproduction.
Case Studies:
- Study on Antimicrobial Efficacy : Research has indicated that compounds similar to this compound exhibit minimum inhibitory concentrations (MIC) in the range of 1–2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium . This suggests its potential as a treatment option for antibiotic-resistant infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1–2 |
| Enterococcus faecium | 1–2 |
| Drug-resistant Candida | Variable |
Cancer Research
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines.
Research Findings:
- Cell Line Studies : In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines have demonstrated that derivatives of this compound may induce apoptosis and inhibit cell proliferation . This opens avenues for further development as an anticancer agent.
| Cell Line | Observed Effect |
|---|---|
| A549 | Apoptosis Induction |
| Caco-2 | Proliferation Inhibition |
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression.
Example:
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's .
Applications in Drug Development
The compound's unique structure allows for the exploration of structure-activity relationships (SAR) in drug development. Its reactivity can facilitate the synthesis of new derivatives with enhanced biological activity.
Synthesis Insights:
- Synthetic Methodology : The synthesis typically involves key steps that can be optimized for yield and purity, enabling the production of various derivatives with potentially improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on chloroacetamide herbicides (e.g., alachlor, pretilachlor), which differ significantly from the target sulfonamide compound in both structure and function. Below is a comparative analysis based on structural and functional attributes:
Table 1: Key Differences Between N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide Hydrochloride and Chloroacetamide Herbicides
Key Observations :
Structural Divergence : The target compound’s sulfonamide-thiophene core contrasts with the chloroacetamide backbone of herbicides like alachlor . Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while chloroacetamides disrupt plant lipid biosynthesis.
Functional Implications: The aminoethyl group in the target compound may enable hydrogen bonding or ionic interactions, unlike the methoxy/ethoxy substituents in pretilachlor or dimethenamid, which enhance herbicidal activity through lipophilic interactions .
Salt Form : The hydrochloride salt improves aqueous solubility, a feature absent in neutral chloroacetamide herbicides. This could expand its utility in formulations requiring systemic absorption (e.g., drug delivery).
Limitations of Available Evidence
This precludes a direct functional or mechanistic comparison. For a rigorous analysis, additional data from sources such as:
- Peer-reviewed studies on thiophene-sulfonamide pharmacology.
- Patent databases detailing synthetic routes or applications.
- Toxicity or efficacy profiles of analogous sulfonamides.
would be required.
Biological Activity
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound can undergo various chemical reactions, including oxidation and substitution. It serves as a building block in synthesizing more complex molecules and has been explored for its potential therapeutic properties.
Chemical Reactions:
- Oxidation: Forms sulfone derivatives.
- Reduction: Produces sulfinamide or sulfide derivatives.
- Substitution: Generates N-alkylated derivatives.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the sulfonamide group participates in electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
3. Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: The compound has shown potential anticancer effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. In vitro studies demonstrated low micromolar activity comparable to etoposide with minimal toxicity to normal cells .
- Topoisomerase Inhibition: The compound acts as a selective inhibitor of topoisomerase II, which is crucial for DNA replication and repair. Molecular docking studies have confirmed its role as an ATP-dependent topoisomerase II catalytic inhibitor .
- Reactive Oxygen Species (ROS) Induction: It has been observed to induce ROS levels in cancer cells, contributing to its apoptotic effects during the G1 phase of the cell cycle .
4.1 Anticancer Efficacy
A study evaluated the efficacy of various derivatives based on the thiophene structure against human cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Comparison to Etoposide |
|---|---|---|---|
| 10 | Breast | 5 | Lower |
| 11 | Colon | 4 | Lower |
| 29 | Lung | 6 | Comparable |
The results indicate that compounds derived from N-(2-aminoethyl)-2,5-dimethylthiophene exhibit promising anticancer properties with lower toxicity profiles compared to traditional chemotherapeutics like etoposide .
4.2 Mechanistic Studies
Further investigations into the mechanism revealed that these compounds could effectively inhibit topoisomerase II without intercalating DNA, thus presenting a unique therapeutic profile that minimizes genotoxicity .
5. Conclusion
This compound is a compound with significant potential in medicinal chemistry due to its diverse biological activities and mechanisms of action. Its ability to inhibit topoisomerase II and induce apoptosis in cancer cells positions it as a candidate for further drug development.
Q & A
Q. Table 1: Structurally Similar Compounds and Key Features
| Compound Name | Key Features | Biological Activity Insight | Reference |
|---|---|---|---|
| N-[4-(diethylamino)phenyl]-2-{[...]acetamide | Ethyl substitutions on pyrimidine | Enhanced receptor binding affinity | |
| N-(3-acetylphenyl)-2-{[...]acetamide | Methyl-phenyl substitutions | Reduced metabolic stability | |
| N-(2-chlorophenyl)ethyl derivatives | Chlorinated aryl groups | Increased cytotoxicity |
Advanced: How to design experiments to study its interaction with neurotransmitter receptors?
Methodological Answer:
- Target Selection: Prioritize receptors with sulfonamide-binding motifs (e.g., GABA, NMDA) via molecular docking (AutoDock Vina) .
- Binding Assays: Use surface plasmon resonance (SPR) with immobilized receptor proteins to measure K values .
- Functional Studies: Employ patch-clamp electrophysiology in neuronal cells to assess ion channel modulation .
- Metabolic Pathway Mapping: Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
- Dose Optimization: Perform pharmacokinetic studies (IV/PO administration) to establish therapeutic index (LD vs. EC) .
- Selectivity Profiling: Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target interactions .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to reduce nonspecific binding until cleavage at target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
